molecular formula C12H12ClF3O3 B6350419 2-Chloromethyl-3-(trifluoromethyl)phenoxyacetic acid ethyl ester, 97% CAS No. 1286744-05-5

2-Chloromethyl-3-(trifluoromethyl)phenoxyacetic acid ethyl ester, 97%

Cat. No. B6350419
CAS RN: 1286744-05-5
M. Wt: 296.67 g/mol
InChI Key: YWKDBNCRWVKKGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethyl group would include a carbon atom bonded to three fluorine atoms and the rest of the molecule . The exact structure of “2-Chloromethyl-3-(trifluoromethyl)phenoxyacetic acid ethyl ester, 97%” would depend on the specific arrangement of these atoms.


Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions. For example, it can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the acidity and basicity of the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in pharmaceuticals, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Future Directions

The use of the trifluoromethyl group in medicinal chemistry dates from 1928, and research became more intense in the mid-1940s . It continues to be a valuable synthetic target in the construction of fluorinated pharmacons .

properties

IUPAC Name

ethyl 2-[2-(chloromethyl)-3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O3/c1-2-18-11(17)7-19-10-5-3-4-9(8(10)6-13)12(14,15)16/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKDBNCRWVKKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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